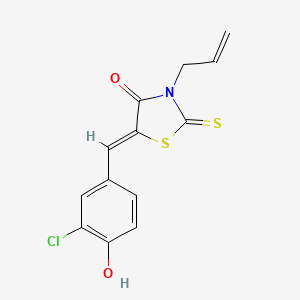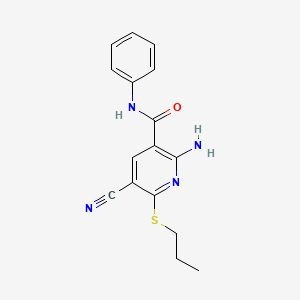
2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives, such as "2-amino-5-cyano-N-phenyl-6-(propylthio)nicotinamide," involves aromatic nucleophilic substitution reactions. A study by Girgis et al. (2006) details the synthesis process through the bromination of nicotinic pentamides, followed by reactions with secondary amines, showcasing a method to create various nicotinamide derivatives with potential cytotoxic properties (Girgis, Hosni, & Barsoum, 2006).
Molecular Structure Analysis
Research focusing on the molecular structure of nicotinamide derivatives is scarce directly for "this compound." However, studies on similar compounds reveal the importance of molecular geometry and electronic configuration in determining their reactivity and properties. For instance, the structure-activity relationships of N-(arylmethoxy)-2-chloronicotinamides provide insights into how molecular variations can influence herbicidal activity, which can be analogous to understanding the structure of nicotinamide derivatives (Yu et al., 2021).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, offering insights into their chemical properties. Prachayasittikul & Bauer (1985) discuss the deoxydative substitution reactions of nicotinamide N-oxides, highlighting the chemical reactivity and potential for generating diverse nicotinamide derivatives through interactions with thiol compounds (Prachayasittikul & Bauer, 1985).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Cobo et al. (2008) explore the crystal structures of nicotinamide derivatives, providing valuable data on their physical characteristics and how these influence their chemical behavior and potential applications (Cobo, Glidewell, Low, & Orozco, 2008).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds include their reactivity, stability, and interaction with other molecules. Studies on similar nicotinamide derivatives reveal insights into their reactivity patterns, such as the formation of dihydro-3-pyridinecarboxamides and their potential antitumor properties, which can provide a basis for understanding the chemical properties of the compound (Girgis, Hosni, & Barsoum, 2006).
Propiedades
IUPAC Name |
2-amino-5-cyano-N-phenyl-6-propylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-8-22-16-11(10-17)9-13(14(18)20-16)15(21)19-12-6-4-3-5-7-12/h3-7,9H,2,8H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCBEXXBJSXPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C=C1C#N)C(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-N'-cyclopropylthiourea](/img/structure/B4763833.png)
![N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4763842.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4763855.png)
![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)
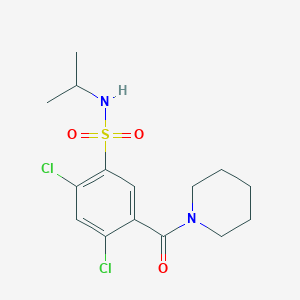
![ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)
![ethyl 2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4763904.png)
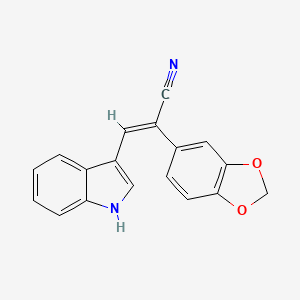
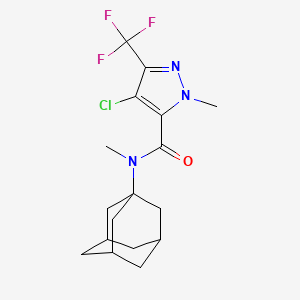
![N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4763922.png)
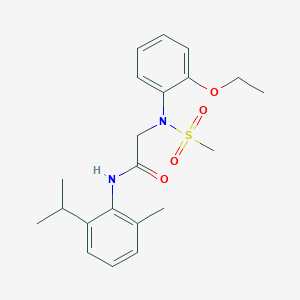
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4763937.png)
